2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline
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Overview
Description
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline is a complex organic compound that features a quinoline core structure substituted with a piperidine ring and a thiomorpholine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The piperidine and thiomorpholine groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process would also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The quinoline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline core is known for its ability to intercalate with DNA, which can be exploited in anticancer research. The piperidine and thiomorpholine groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline: Similar structure but with a quinoxaline core instead of quinoline.
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine: Similar structure but with a pyridine core.
Uniqueness
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline is unique due to its specific combination of functional groups and the quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(1-quinolin-2-ylpiperidin-3-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-19(21-10-12-24-13-11-21)16-5-3-9-22(14-16)18-8-7-15-4-1-2-6-17(15)20-18/h1-2,4,6-8,16H,3,5,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOVSQRPMDKLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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